molecular formula C13H9NO2 B11891689 5H-Indeno[1,2-b]pyridine-5-carboxylic acid CAS No. 115623-53-5

5H-Indeno[1,2-b]pyridine-5-carboxylic acid

Cat. No.: B11891689
CAS No.: 115623-53-5
M. Wt: 211.22 g/mol
InChI Key: UHTGCTBHFHVONQ-UHFFFAOYSA-N
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Description

5H-Indeno[1,2-b]pyridine-5-carboxylic acid is a heterocyclic organic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring fused with an indene moiety, making it a polycyclic aromatic hydrocarbon. Its molecular formula is C_12H_9NO_2, and it is known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Indeno[1,2-b]pyridine-5-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and 1-indanone in the presence of ammonium acetate and acetic acid as a catalyst . This method allows for the direct formation of the compound through a sequential multicomponent reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5H-Indeno[1,2-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Indeno[1,2-b]pyridine-5-carboxylic acid stands out due to its specific fusion of the pyridine and indene rings, which imparts unique chemical and biological properties. Its ability to inhibit topoisomerase enzymes and its potential as an anticancer agent highlight its distinctiveness among similar compounds.

Properties

CAS No.

115623-53-5

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

5H-indeno[1,2-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C13H9NO2/c15-13(16)11-8-4-1-2-5-9(8)12-10(11)6-3-7-14-12/h1-7,11H,(H,15,16)

InChI Key

UHTGCTBHFHVONQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C2N=CC=C3)C(=O)O

Origin of Product

United States

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